![molecular formula C17H24N4O3 B15113349 4-Methoxy-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15113349.png)
4-Methoxy-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a unique octahydropyrrolo[3,4-c]pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic synthesis. One common approach starts with the preparation of the octahydropyrrolo[3,4-c]pyrrol intermediate, which is then coupled with a pyrimidine derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxane ring can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-hydroxy-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine.
Reduction: Formation of 4-methoxy-2-[5-(oxane-4-hydroxymethyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Methoxy-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, where it can be used to probe the active sites of various enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring and the octahydropyrrolo[3,4-c]pyrrol moiety are key structural features that enable this compound to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine
- 4-Methoxy-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine
Uniqueness
Compared to similar compounds, 4-Methoxy-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H24N4O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone |
InChI |
InChI=1S/C17H24N4O3/c1-23-15-2-5-18-17(19-15)21-10-13-8-20(9-14(13)11-21)16(22)12-3-6-24-7-4-12/h2,5,12-14H,3-4,6-11H2,1H3 |
InChI Key |
ZLIXYJOSRZAYAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.